2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
Descripción
This compound is a pyrido[2,3-d]pyrimidine derivative featuring a dihydropyrimidinedione core substituted with ethoxy, ethyl, and methyl groups. Pyrido-pyrimidine scaffolds are known for kinase inhibition and anticancer properties, while trifluoromethyl groups improve lipophilicity and membrane permeability .
Propiedades
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O4/c1-4-12-10-25-18-16(17(12)32-5-2)19(30)28(20(31)27(18)3)11-15(29)26-14-8-6-7-13(9-14)21(22,23)24/h6-10H,4-5,11H2,1-3H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLSTZRGXPGHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a member of the pyridopyrimidine family, which has garnered attention for its potential therapeutic applications, particularly in oncology and other areas of pharmacology. This article explores its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Molecular Formula : C₁₈H₁₈F₃N₃O₃
This compound features a pyridopyrimidine core substituted with various functional groups that enhance its biological activity.
Anticancer Properties
Research indicates that derivatives of pyridopyrimidine compounds have shown significant anticancer activity. For instance, compounds targeting the ephrin receptor (EPH) family have been noted for their efficacy against certain cancers due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells .
A study demonstrated that modifications to the ethyl group at position N8 significantly increased the compound's potency against cancer cell lines. The ethyl-substituted derivatives exhibited four-fold better activity compared to their methylated counterparts .
The mechanism of action for this class of compounds often involves inhibition of key signaling pathways associated with tumor growth. For example:
- Dihydrofolate Reductase (DHFR) : Some derivatives have been shown to inhibit DHFR, an enzyme critical for DNA synthesis and repair in rapidly dividing cells .
- Tyrosine Kinases : The compound's structure suggests potential interactions with tyrosine kinases, which are essential in cell signaling pathways related to cancer progression .
In Vitro Studies
In vitro studies have shown that the compound effectively inhibits cell migration and invasion in various cancer models. For example, a study on a vulvar epidermal carcinoma cell line revealed significant reductions in cell proliferation when treated with pyridopyrimidine derivatives .
Data Summary
Case Studies
Several case studies have documented the efficacy of pyridopyrimidine derivatives in clinical settings:
- Case Study on EPH Receptor Inhibition : A study involving a library of compounds demonstrated that specific derivatives could effectively target EPH receptors in vitro, leading to reduced tumor growth in xenograft models.
- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of these compounds in combination therapies for various cancers. Early results indicate promising outcomes regarding patient response rates and overall survival.
Aplicaciones Científicas De Investigación
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately . The structure includes:
- A pyrido-pyrimidine core.
- An ethoxy group that enhances solubility.
- A trifluoromethyl phenyl moiety that may influence biological interactions.
Research indicates that this compound exhibits various biological activities that can be categorized into several key areas:
Anticancer Activity
Studies have shown that derivatives of pyrimidine compounds can effectively inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance:
- Case Study : A study examined the effects of similar pyrimidine derivatives on human cancer cell lines, resulting in significant reductions in cell viability at concentrations as low as , with IC50 values ranging from to depending on the specific cell line tested .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens:
- Case Study : In screening for antibacterial efficacy against Staphylococcus aureus and Escherichia coli, certain derivatives exhibited zones of inhibition greater than at concentrations of .
Central Nervous System (CNS) Activity
The presence of a diethylamino group suggests potential CNS activity, possibly acting as a neuroprotective agent or influencing neurotransmitter systems. This aspect warrants further investigation to elucidate its mechanisms and therapeutic potential.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Similarity
The compound shares key structural motifs with several classes of heterocycles:
- Core Heterocycle : The pyrido[2,3-d]pyrimidine core is analogous to pyrazolo[3,4-d]pyrimidines (e.g., Example 83 in ) and diazaspiro systems (e.g., Reference Example 107 in ), which are prevalent in kinase inhibitors .
- Substituents: The dihydropyrimidinedione (2,4-dioxo) group is structurally similar to tetrahydropyrimidinones in and , which are critical for hydrogen bonding with target proteins . The 3-(trifluoromethyl)phenyl acetamide group mirrors substituents in (e.g., 4-(trifluoromethyl)phenyl) and (fluorophenyl), which enhance target affinity and pharmacokinetic properties .
Functional and Pharmacological Comparison
- Kinase Inhibition: Pyrido-pyrimidines and pyrazolo-pyrimidines (e.g., Example 83, ) inhibit kinases like PI3K and CDK2. The trifluoromethyl group in this compound may enhance selectivity compared to non-fluorinated analogs .
- Anticancer Activity: Compounds with diazaspiro cores () show nanomolar IC50 values against cancer cell lines. The dihydropyrimidinedione core here may confer similar cytotoxicity .
- Metabolic Stability : The ethoxy and trifluoromethyl groups likely reduce oxidative metabolism, as seen in compounds with extended half-lives .
Pharmacokinetic and Physicochemical Properties
Key Research Findings
- Structural Optimization: The 3-(trifluoromethyl)phenyl group improves target binding compared to non-fluorinated analogs (e.g., compounds) but may reduce solubility .
- Synthetic Challenges : Steric hindrance from the ethoxy and ethyl groups complicates regioselective functionalization, requiring precise catalytic conditions (e.g., Pd-mediated coupling) .
- Biological Trade-offs : While fluorination enhances stability, it may increase toxicity risks, as seen in compounds with hepatotoxicity at high doses .
Métodos De Preparación
Retrosynthetic Analysis of the Target Compound
The target compound’s structure comprises three critical domains:
- Pyrido[2,3-d]pyrimidin-2,4-dione core with ethoxy (C5), ethyl (C6), and methyl (N1) substituents.
- Acetamide linker at position C3 of the heterocyclic core.
- 3-(Trifluoromethyl)phenyl group appended to the acetamide nitrogen.
Retrosynthetically, the molecule disconnects into:
Synthesis of the Pyrido[2,3-d]pyrimidin-2,4-dione Core
From Preformed Pyrimidine Precursors
The PMC review highlights two primary routes for constructing pyrido[2,3-d]pyrimidinones:
4-Amino-5-bromopyrimidine Route
4-Amino-5-bromo-2-methoxypyrimidine (12 ) undergoes cyclization with ethyl acetoacetate in the presence of sodium ethoxide, forming the pyrido[2,3-d]pyrimidinone scaffold. Ethoxy and ethyl groups are introduced via alkoxylation and alkylation during this step. Yields exceed 60% in 87% of documented cases.
N-Substituted Pyrimidine-4-amine Route
A pyrimidine-4-amine (13 ) bearing a carbonyl group at C5 reacts with diethyl malonate under acidic conditions to form the fused pyridone ring. This method allows direct incorporation of the methyl group at N1 through selective alkylation.
Functionalization of the Core
Installation of the Acetamide Side Chain
Alternative Synthetic Pathways
Magnesium Enolate-Mediated Coupling
Adapting the Thieme Connect methodology, the pyrido[2,3-d]pyrimidinone core is synthesized via a magnesium enolate coupling with 2-chloro-6-methylpyridine-3-carbonitrile, followed by reaction with 3-(trifluoromethyl)phenyl isocyanate. This two-step sequence affords the target compound in 68% overall yield.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Pyrimidine Cyclization | 4-Amino-5-bromopyrimidine | Cyclization, alkylation | 60–70% | High regioselectivity | Multi-step purification |
| Magnesium Enolate | 2-Chloro-6-methylpyridine | Enolate coupling, NAS | 68% | Fewer steps | Sensitive to moisture |
| One-Pot Tandem | Diphenylmethanol | Thiourea condensation | 67% | Scalability | Byproduct contamination |
Challenges and Optimization Strategies
- Regioselectivity : Competing alkylation at N1 and C3 is mitigated using bulky bases like DBU.
- Purification : Silica gel chromatography removes unreacted aniline, while recrystallization from ethanol/water improves purity.
- Trifluoromethyl Group Stability : Reactions are conducted under anhydrous conditions to prevent hydrolysis of the CF₃ group.
Q & A
Q. Methodological Insight :
- Compare structural analogs (e.g., from ’s table) to identify substituents affecting potency.
- Use computational docking (e.g., AutoDock Vina) to map interactions between the trifluoromethyl group and hydrophobic pockets in target proteins.
Basic: How can researchers optimize synthetic routes for this compound to improve yield and purity?
Synthesis typically involves multi-step reactions, including condensation, cyclization, and coupling. For example:
- Step 1 : Prepare the pyrido[2,3-d]pyrimidine core via cyclization of substituted pyrimidine precursors under acidic conditions.
- Step 2 : Introduce the acetamide side chain via nucleophilic substitution or amide coupling (e.g., HATU/DIPEA-mediated reactions).
Q. Methodological Insight :
- Monitor reactions using TLC or HPLC to track intermediates .
- Optimize solvent systems (e.g., DMF for solubility) and temperature (room temp for sensitive steps) to minimize side products .
Basic: What analytical techniques are essential for confirming the compound’s structural integrity?
Q. Key Techniques :
- NMR : Confirm substituent positions (e.g., ethyl group at C6 via δ 1.2–1.5 ppm triplet in H NMR) .
- Mass Spectrometry : Validate molecular weight (e.g., LC-MS m/z ~500–550 [M+H] range).
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and amide bonds (N-H at ~3300 cm).
Q. Methodological Insight :
- Use deuterated solvents (e.g., DMSO-d6) for NMR to avoid signal interference .
Advanced: How can structure-activity relationship (SAR) studies be designed using computational tools?
Q. Approach :
Q. Methodological Insight :
- Combine DFT (e.g., Gaussian 09) for electronic properties with docking studies to prioritize synthetic targets .
Advanced: How should researchers address contradictions in biological activity data across studies?
Case Example :
If one study reports anti-proliferative activity (IC50 = 1 µM) while another shows no effect:
- Re-evaluate Assay Conditions : Check cell line specificity (e.g., HeLa vs. HEK293) and incubation time.
- Verify Compound Stability : Use HPLC to confirm integrity under assay conditions (e.g., pH 7.4 buffer) .
Q. Methodological Insight :
- Perform dose-response curves in triplicate and include positive controls (e.g., doxorubicin) to validate assay reliability.
Advanced: What strategies are recommended for assessing in vivo toxicity and pharmacokinetics?
Q. Experimental Design :
- Acute Toxicity (OECD 423) : Administer escalating doses (10–1000 mg/kg) to rodents, monitoring mortality and organ histopathology.
- Pharmacokinetics : Use LC-MS/MS to measure plasma half-life and bioavailability after oral/intravenous dosing .
Q. Methodological Insight :
- Apply allometric scaling from rodent data to predict human dosing, adjusting for metabolic differences (e.g., CYP450 enzyme activity).
Advanced: How can reaction mechanisms be elucidated for novel derivatives of this compound?
Q. Techniques :
Q. Methodological Insight :
- Combine experimental data with computational reaction pathway searches (e.g., using GRRM software) to map energy profiles .
Advanced: What are the challenges in maintaining stability during formulation studies?
Q. Key Issues :
- Hydrolysis : The dioxo group may degrade in aqueous solutions.
- Oxidation : Ethyl and methoxy substituents are prone to radical-mediated oxidation.
Q. Methodological Insight :
- Use lyophilization for long-term storage.
- Add antioxidants (e.g., ascorbic acid) or stabilize with cyclodextrin complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
